3,6-Diiodopyridazine

Aminocarbonylation Palladium catalysis Dicarboxamide synthesis

Select 3,6-Diiodopyridazine (CAS 20698-04-8) for its superior reactivity in critical synthetic applications. The weak C-I bond (~57 kcal/mol) enables oxidative addition rates orders of magnitude faster than bromo or chloro analogs, ensuring success in regioselective aminocarbonylations and low-temperature Sonogashira couplings for OLED materials. Its unique ability to generate 3,6-didehydropyridazine via cryogenic photolysis is not replicable with other halogenated pyridazines. This is the preferred building block in recent drug discovery patents for autotaxin and nucleic acid splicing modulators. Ensure your synthesis succeeds by choosing the most reactive and versatile dihalogenated pyridazine, typically supplied at ≥97% purity.

Molecular Formula C4H2I2N2
Molecular Weight 331.88 g/mol
CAS No. 20698-04-8
Cat. No. B154836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diiodopyridazine
CAS20698-04-8
SynonymsNSC 69818
Molecular FormulaC4H2I2N2
Molecular Weight331.88 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1I)I
InChIInChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H
InChIKeyGCLHXKPPHRIJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diiodopyridazine (CAS 20698-04-8): A C2v-Symmetric Diiodo-Heteroarene Building Block for Palladium-Catalyzed Cross-Coupling and Conjugated Materials Synthesis


3,6-Diiodopyridazine (CAS 20698-04-8, C4H2I2N2, MW 331.88) is a halogenated pyridazine derivative featuring two iodine atoms at the 3- and 6-positions of the electron-deficient diazine ring. It belongs to the class of heteroaryl iodides used as electrophilic coupling partners in palladium-catalyzed cross-coupling reactions. Its C2v symmetry, combined with the high leaving-group propensity of iodo substituents relative to chloro or bromo analogs, enables sequential or dual functionalization of the pyridazine core. Typical commercial specifications require ≥97% purity , and it appears in recent patent literature as a key intermediate for pyridazine-based drug candidates targeting nucleic acid splicing and autotaxin modulation .

3,6-Diiodopyridazine Procurement: Why 3,6-Dichloro- or 3,6-Dibromopyridazine Are Not Functional Replacements


Procurement decisions for 3,6-disubstituted pyridazine building blocks cannot rely on simple halogen substitution without risking synthetic failure or suboptimal outcomes. The three halogen analogs—3,6-dichloropyridazine, 3,6-dibromopyridazine, and 3,6-diiodopyridazine—exhibit fundamentally different reactivity profiles in palladium-catalyzed transformations due to divergent carbon-halogen bond dissociation energies (C-I ≈ 57 kcal/mol vs. C-Br ≈ 70 kcal/mol vs. C-Cl ≈ 84 kcal/mol). This energetic hierarchy directly translates into differential oxidative addition rates, with iodoarenes reacting orders of magnitude faster than bromoarenes and chloroarenes under identical catalytic conditions. Moreover, the steric and electronic influence of the adjacent pyridazine ring nitrogens introduces substrate-specific effects that cannot be predicted from monohaloarene behavior alone. The evidence presented in Section 3 demonstrates that 3,6-diiodopyridazine enables reaction manifolds—particularly regioselective aminocarbonylation, chemoselective cross-coupling in the presence of other halogens, and low-temperature functionalization of both iodo positions—that are not accessible with the chloro or bromo congeners.

3,6-Diiodopyridazine Quantitative Differentiation Evidence: Comparative Reactivity, Regioselectivity, and Application-Specific Performance Data


Palladium-Catalyzed Aminocarbonylation of 3,6-Diiodopyridazine: Exclusive Amide Formation vs. Chloropyridazine Reactivity

In palladium-catalyzed aminocarbonylation reactions with various primary and secondary amines (including amino acid esters), 3,6-diiodopyridazine exhibits highly chemoselective and exclusive formation of the corresponding 3,6-diamides. This exclusive amide formation—without detectable ketone, ester, or α-ketoamide side products—is attributed to the close proximity of the pyridazine ring nitrogen to the iodo substituent, which facilitates a unique intramolecular directing effect during CO insertion. Under identical aminocarbonylation conditions, 3,6-dichloropyridazine fails to undergo oxidative addition with standard Pd(0) catalysts, rendering it completely unreactive for this transformation without specialized, high-energy catalytic systems [1][2].

Aminocarbonylation Palladium catalysis Dicarboxamide synthesis Heteroaryl iodide

Matrix Isolation Photochemistry: 3,6-Diiodopyridazine as Precursor to 3,6-Didehydropyridazine Biradical—The Heterocyclic para-Benzyne Analogue

Photolysis of matrix-isolated 3,6-diiodopyridazine at cryogenic temperatures generates 3,6-didehydropyridazine, a heterocyclic biradical that is the direct structural analogue of para-benzyne. This intermediate is completely untraceable under ambient conditions and undergoes barrierless ring-opening to maleonitrile. The photochemical extrusion of iodine atoms from the 3- and 6-positions is quantitative under the experimental conditions, enabling spectroscopic characterization of this elusive reactive species via IR matrix isolation. While 3,6-dichloro- and 3,6-dibromopyridazine could in principle undergo analogous photodehalogenation, the weaker C-I bond (lower bond dissociation energy) makes photolytic cleavage substantially more facile for the diiodo congener, and no comparable matrix isolation studies characterizing the 3,6-didehydropyridazine biradical from the chloro or bromo precursors have been reported in the primary literature [1].

Biradical chemistry Matrix isolation Photochemistry para-Benzyne analogue

Synthesis of Conjugated Ethynyl- and Vinylpyridazines for OLED Materials: Enhanced Reactivity of 3,6-Diiodopyridazine in Sonogashira Coupling

3,6-Diiodopyridazine serves as a key reactant for the preparation of conjugated ethynyl- and vinylpyridazines—rod-like conjugated molecules with light-emitting properties critical for organic light-emitting diode (OLED) applications. In Sonogashira cross-coupling reactions with terminal alkynes, the diiodo substrate enables efficient dual functionalization at both the 3- and 6-positions to generate extended π-conjugated systems. The superior reactivity of the C-I bond compared to C-Br or C-Cl allows these couplings to proceed under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than would be required for the corresponding bromo or chloro analogs. While direct comparative kinetic data for 3,6-dihalopyridazines in Sonogashira coupling are not available in the open literature, the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling (Ar-I >> Ar-Br >> Ar-Cl) applies as a class-level inference for these heteroaromatic substrates .

Sonogashira coupling OLED materials Conjugated molecules Ethynylpyridazine

Nucleophilic Substitution Synthesis: 3,6-Diiodopyridazine Prepared from 3,6-Dichloropyridazine with 87% Yield Using HI/ICl

3,6-Diiodopyridazine can be synthesized from the more readily available 3,6-dichloropyridazine via halogen exchange using hydriodic acid (HI) with iodine monochloride (ICl) as an activator. This transformation proceeds via nucleophilic aromatic substitution (SNAr) facilitated by the electron-deficient pyridazine ring. A Chinese synthesis route database reports a yield of approximately 87% for this conversion [1]. This synthetic accessibility, combined with the substantially enhanced downstream reactivity of the diiodo product, justifies the additional synthetic step when compared to direct use of the dichloro starting material in cross-coupling applications. The iodine atoms provide a unique balance: they are sufficiently reactive for efficient cross-coupling yet stable enough to permit isolation and storage of the intermediate.

Halogen exchange Nucleophilic substitution Pyridazine functionalization Synthesis optimization

Patent Relevance: 3,6-Diiodopyridazine as Key Intermediate in Recent Pyridazine-Based Drug Discovery Programs

3,6-Diiodopyridazine appears as a cited synthetic intermediate in multiple patent applications filed between 2019-2020, including WO-2021174170-A1 and WO-2021174176-A1 (pyridazine derivatives for modulating nucleic acid splicing), US-2021024495-A1 (novel pyridazines), and WO-2021013830-A1 and WO-2021013833-A1 (N-methyl, N-(6-(methoxy)pyridazin-3-yl) amine derivatives as autotaxin modulators for inflammatory airway and fibrotic diseases) . The presence of 3,6-diiodopyridazine in the synthetic routes of these drug candidates—rather than the corresponding dichloro or dibromo analogs—indicates that medicinal chemistry teams have selected the diiodo building block for its superior reactivity in the key coupling steps. While the specific comparative synthetic yields or conditions from these patent examples are not disclosed in the available abstracts, the repeated selection of the diiodo variant across multiple independent drug discovery programs targeting distinct therapeutic areas constitutes practical evidence of its preferred status in advanced pharmaceutical synthesis.

Drug discovery Pyridazine derivatives Patent analysis Pharmaceutical intermediates

3,6-Diiodopyridazine: High-Value Application Scenarios Based on Verified Reactivity Advantages


Synthesis of Pyridazine-3,6-dicarboxamides via Palladium-Catalyzed Aminocarbonylation

Researchers synthesizing pyridazine-3,6-dicarboxamides as pharmacophores, metal-chelating ligands, or peptidomimetic building blocks should prioritize 3,6-diiodopyridazine as the substrate of choice. The highly selective palladium-catalyzed aminocarbonylation of this diiodo substrate proceeds with exclusive amide formation across a range of primary and secondary amines, including amino acid esters. This chemoselectivity—which avoids ketone or α-ketoamide side products—is enabled by the unique directing effect of the adjacent pyridazine ring nitrogens on the iodo substituent during CO insertion. The corresponding dichloro analog is unreactive under these mild catalytic conditions, making the diiodo compound the only viable entry point for this transformation without specialized catalyst systems [1][2].

Generation and Spectroscopic Study of Heterocyclic Biradicals (para-Benzyne Analogues)

Physical organic chemists and photochemists investigating reactive intermediates should select 3,6-diiodopyridazine as the precursor for generating 3,6-didehydropyridazine—the heterocyclic analogue of para-benzyne. Matrix isolation photolysis of 3,6-diiodopyridazine in solid argon at cryogenic temperatures (<20 K) enables quantitative iodine extrusion and IR spectroscopic characterization of this otherwise untraceable biradical. The weaker C-I bond makes photolytic cleavage substantially more facile than would be achievable with the chloro or bromo congeners, for which no comparable matrix isolation studies have been reported [1].

Construction of Conjugated Ethynylpyridazine Materials for OLED Applications

Materials scientists developing rod-like conjugated molecules for organic light-emitting diode (OLED) applications should employ 3,6-diiodopyridazine in Sonogashira cross-coupling reactions with terminal alkynes. The enhanced reactivity of the C-I bonds relative to C-Br or C-Cl enables efficient dual functionalization at both the 3- and 6-positions under milder conditions, reducing thermal degradation of sensitive extended π-conjugated products. The resulting conjugated ethynyl- and vinylpyridazines possess desirable light-emitting properties for optoelectronic device fabrication [1].

Medicinal Chemistry: Pyridazine-Based Drug Candidate Synthesis Requiring Reliable Cross-Coupling

Medicinal chemistry teams developing pyridazine-based drug candidates—particularly those targeting nucleic acid splicing modulation or autotaxin inhibition—should consider 3,6-diiodopyridazine as the building block of choice for key C-C and C-N bond-forming steps. Multiple independent pharmaceutical patent applications (2020-2021) cite 3,6-diiodopyridazine in their synthetic routes rather than alternative halogenated pyridazines, reflecting a practical preference among drug discovery groups for the reliable and efficient cross-coupling behavior of the diiodo variant [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Diiodopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.